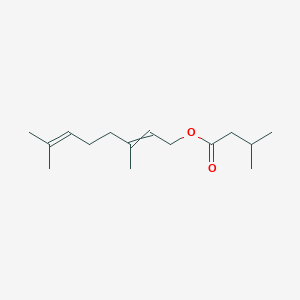

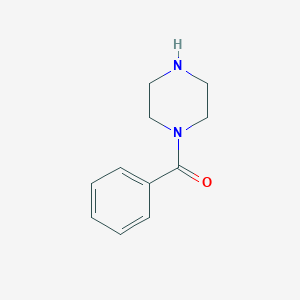

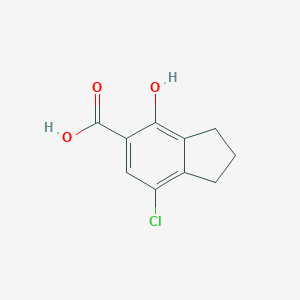

![molecular formula C14H18N2O7S B087188 Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester CAS No. 121-94-8](/img/structure/B87188.png)

Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester, also known as Disperse Orange 3 (DO3), is a synthetic dye widely used in the textile industry. DO3 is a water-soluble azo dye that is commonly used to dye polyester, nylon, and acrylic fibers. The dye has a reddish-orange color and is often used to produce bright and vivid colors in textiles. However, DO3 has been found to have potential health hazards, and its use has been restricted in some countries.

Mécanisme D'action

DO3 has been shown to undergo metabolic activation in the liver to form a reactive intermediate that can bind to DNA and cause mutations. The reactive intermediate is formed by the reduction of the azo group in DO3 by hepatic enzymes. The resulting metabolite can form adducts with DNA, leading to DNA damage and mutations. Additionally, DO3 has been shown to induce oxidative stress and inflammation, which can contribute to its toxicity.

Effets Biochimiques Et Physiologiques

DO3 has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DO3 can induce DNA damage, cell death, and oxidative stress in various cell types. In vivo studies have shown that DO3 can cause liver and kidney damage, as well as induce genotoxicity and carcinogenicity in animal models. The exact mechanisms of DO3 toxicity are not fully understood, but it is thought to involve the formation of reactive metabolites and oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

DO3 has been widely used as a model compound for studying the toxicity and carcinogenicity of azo dyes. It has several advantages, including its well-established synthesis method, commercial availability, and its ability to induce DNA damage and mutations. However, DO3 also has limitations, including its potential health hazards and the fact that it may not fully represent the toxicity of other azo dyes.

Orientations Futures

Further research is needed to fully understand the mechanisms of DO3 toxicity and its potential health hazards. Additionally, more studies are needed to investigate the toxicity of other azo dyes and to develop safer alternatives for textile dyeing. Future research could also focus on developing new methods for detecting and monitoring the presence of azo dyes in the environment and in consumer products. Overall, the research on DO3 and other azo dyes highlights the importance of understanding the potential health hazards of synthetic chemicals and the need for safer alternatives.

Méthodes De Synthèse

DO3 can be synthesized by the reaction of p-sulfanilic acid with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form DO3. The synthesis of DO3 is a well-established process, and the dye is commercially available.

Applications De Recherche Scientifique

DO3 has been widely used in scientific research as a model compound for studying the toxicity and carcinogenicity of azo dyes. Azo dyes are a class of synthetic dyes that contain one or more azo groups (-N=N-) in their molecular structure. Many azo dyes have been found to be genotoxic and carcinogenic, and DO3 has been used as a representative compound to investigate the mechanisms of their toxicity.

Propriétés

Numéro CAS |

121-94-8 |

|---|---|

Nom du produit |

Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester |

Formule moléculaire |

C14H18N2O7S |

Poids moléculaire |

358.37 g/mol |

Nom IUPAC |

4-[2-(1,4-diethoxy-1,4-dioxobutan-2-ylidene)hydrazinyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H18N2O7S/c1-3-22-13(17)9-12(14(18)23-4-2)16-15-10-5-7-11(8-6-10)24(19,20)21/h5-8,15H,3-4,9H2,1-2H3,(H,19,20,21) |

Clé InChI |

XNVPROHJLYURRG-UHFFFAOYSA-N |

SMILES isomérique |

CCOC(=O)C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)O)/C(=O)OCC |

SMILES |

CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC |

SMILES canonique |

CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC |

Autres numéros CAS |

121-94-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

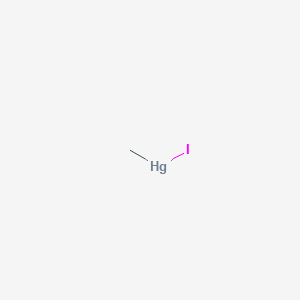

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)

![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)